molecular formula C13H22N2O B11884500 N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide

Cat. No.: B11884500
M. Wt: 222.33 g/mol
InChI Key: BEIXHEJJRDUOMO-UHFFFAOYSA-N
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Description

N-(6-Azaspiro[25]octan-1-ylmethyl)cyclobutanecarboxamide is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with a spirocyclic amine. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Azaspiro[2.5]octan-1-ylmethyl)-N-methylcyclopropanamine
  • tert-butyl N-({6-azaspiro[2.5]octan-1-yl}methyl)carbamate

Uniqueness

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N-(6-azaspiro[2.5]octan-2-ylmethyl)cyclobutanecarboxamide

InChI

InChI=1S/C13H22N2O/c16-12(10-2-1-3-10)15-9-11-8-13(11)4-6-14-7-5-13/h10-11,14H,1-9H2,(H,15,16)

InChI Key

BEIXHEJJRDUOMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2CC23CCNCC3

Origin of Product

United States

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